![molecular formula C19H18N2OS2 B2468580 (Z)-5-(4-(dimethylamino)benzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one CAS No. 93623-60-0](/img/structure/B2468580.png)
(Z)-5-(4-(dimethylamino)benzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one
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Overview
Description
“(Z)-5-(4-(dimethylamino)benzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one” is a chemical compound. It belongs to the class of thiazolidin-4-ones, which are important heterocyclic compounds and privileged scaffolds in medicinal chemistry .
Synthesis Analysis
The synthesis of thiazolidin-4-one derivatives, including “(Z)-5-(4-(dimethylamino)benzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one”, involves the addition of an active methylene group of 2-((4-(2-cyanoacetamido)phenyl)(ethyl)amino)ethan-1-ylium, 2-cyano-N-(4-(dimethylamino)phenyl)acetamide, 2-cyano-N-(p-tolyl)acetamide, 2-cyano-N-(4-methoxyphenyl)acetamide to phenyl isothiocyanate in the presence of an alkaline medium (KOH) .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C26H25N3OS . The molecular weight is 427.573 .Scientific Research Applications
- The compound bis[4-(dimethylamino)phenyl]squaraine (BDPSQ) exhibits strong electrogenerated chemiluminescence (ECL). BDPSQ is an organic dye with a high quantum yield and excellent light stability . Researchers have explored its potential applications in ECL analysis and imaging. ECL is a powerful technique used in analytical chemistry for detecting and quantifying species based on their luminescent properties. BDPSQ’s ECL properties make it a promising candidate for sensitive detection and imaging applications.
- Another related compound, 2-(4-(dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4H-chromen-4-one (HOF), has been discovered as a ratiometric fluorescent probe for monitoring methanol in biodiesel . This finding highlights the potential of similar compounds for sensing applications. Fluorescent probes are widely used in environmental monitoring, bioimaging, and chemical analysis. Investigating the sensing properties of BDPSQ derivatives could lead to novel applications in this field.
- Chroman-4-one derivatives, including compounds like BDPSQ, have attracted attention due to their diverse biological and pharmacological activities. Researchers have explored various synthetic methods for preparing these derivatives . Investigating new synthetic routes, modifying functional groups, and optimizing reaction conditions can lead to improved yields and novel derivatives with specific properties.
Electrogenerated Chemiluminescence (ECL) Analysis and Imaging
Fluorescent Probes and Sensing
Synthetic Methodologies and Chroman-4-one Derivatives
Future Directions
Thiazolidin-4-ones, including “(Z)-5-(4-(dimethylamino)benzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring these biological activities further and developing potential applications in various fields.
properties
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-13-4-8-16(9-5-13)21-18(22)17(24-19(21)23)12-14-6-10-15(11-7-14)20(2)3/h4-12H,1-3H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMHEYNCNOYIOB-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(4-(dimethylamino)benzylidene)-2-thioxo-3-(p-tolyl)thiazolidin-4-one |
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